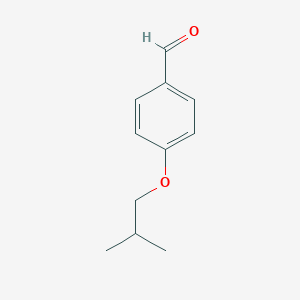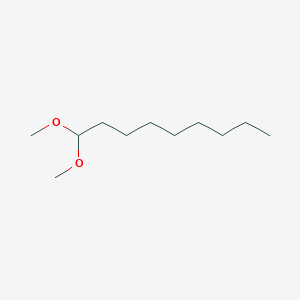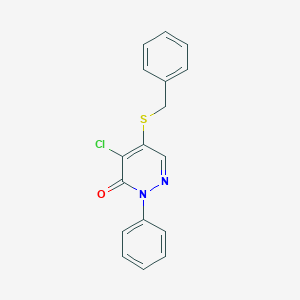
4-Isobutoxybenzaldehyde
概要
説明
4-Isobutoxybenzaldehyde is a chemical compound used to treat neurodegenerative diseases . It has a molecular weight of 178.23 .
Synthesis Analysis
The synthesis of 4-Isobutoxybenzaldehyde involves dissolving commercially available p-hydroxybenzaldehyde and 1-bromo-2-methylpropane in N,N-dimethylformamide at 85 °C, and then stirring for 4 hours . The title compound is synthesized in a second step by the reaction of 4-isobutoxybenzaldehyde and hydroxylamine (molar ratio 1:2) in ethanol .Molecular Structure Analysis
The molecular formula of 4-Isobutoxybenzaldehyde is C11H14O2 . The InChI key is PWASYRSZCSTUIW-UHFFFAOYSA-N .Chemical Reactions Analysis
The reaction of 4-isobutoxybenzaldehyde with hydroxylamine in ethanol results in the formation of 4-isobutoxybenzaldehyde oxime .Physical And Chemical Properties Analysis
4-Isobutoxybenzaldehyde is a colorless to yellow liquid . It should be stored in a refrigerator .科学的研究の応用
Proteomics Research
4-Isobutoxybenzaldehyde: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound can be used for protein modification, aiding in the identification and quantification of proteins during mass spectrometry analysis. This application is crucial for understanding protein interactions and disease mechanisms .
Nanotechnology
The compound’s potential in nanotechnology, particularly in the synthesis of nanoparticles, is noteworthy. These nanoparticles can have various applications, including drug delivery systems where they can be used to transport therapeutic agents to specific sites within the body .
Safety and Hazards
作用機序
Mode of Action
The interaction of this compound with its potential targets and the resulting changes remain to be elucidated .
Pharmacokinetics
Some properties can be inferred from its structure and related compounds . It is predicted to have high gastrointestinal absorption and can permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Action Environment
Like other chemicals, factors such as temperature, ph, and presence of other chemicals could potentially affect its action .
特性
IUPAC Name |
4-(2-methylpropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWASYRSZCSTUIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290416 | |
| Record name | 4-isobutoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutoxybenzaldehyde | |
CAS RN |
18962-07-7 | |
| Record name | 4-(2-Methylpropoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18962-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 68517 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018962077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18962-07-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-isobutoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18962-07-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of determining the crystal structure of 4-isobutoxybenzaldehyde oxime?
A1: Determining the crystal structure of a compound like 4-isobutoxybenzaldehyde oxime provides crucial information about its three-dimensional arrangement of atoms. [] This knowledge is fundamental for understanding its physical and chemical properties, which can be vital for various applications. For example, knowing the precise spatial arrangement of atoms can inform studies on its potential biological activity, interactions with other molecules, and material properties.
Q2: What crystallographic information about 4-isobutoxybenzaldehyde oxime was revealed in this study?
A2: The study revealed that 4-isobutoxybenzaldehyde oxime crystallizes in the monoclinic crystal system with the space group P21/n. [] The unit cell dimensions were determined as a = 13.5152(2) Å, b = 6.19120(10) Å, c = 14.3917(2) Å, and β = 115.467(2)°. [] The unit cell volume was calculated to be 1087.22(3) Å3, and it contains four molecules (Z = 4). [] This information provides a detailed picture of the arrangement of 4-isobutoxybenzaldehyde oxime molecules within the crystal lattice.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B95597.png)








